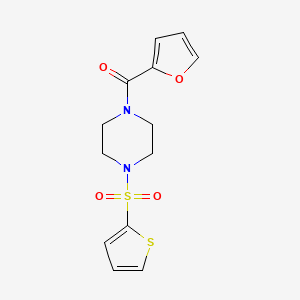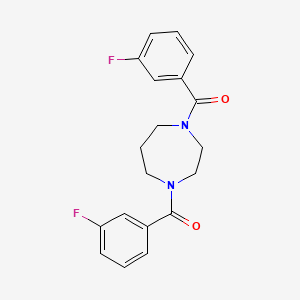![molecular formula C17H20N2O4S B5617183 N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5617183.png)
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide, commonly known as MPEP, is a compound that has gained significant attention in the field of neuroscience research. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system.
Mécanisme D'action
MPEP acts as a selective antagonist of N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, which ultimately leads to the release of calcium ions from intracellular stores. MPEP binds to the allosteric site of N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide and prevents its activation, thereby inhibiting the downstream signaling pathways.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects in the central nervous system. It has been shown to reduce the release of glutamate, a major excitatory neurotransmitter, and to modulate the activity of other neurotransmitter systems, including dopamine, serotonin, and GABA. MPEP has also been shown to have anti-inflammatory effects and to reduce oxidative stress in the brain. Physiologically, MPEP has been shown to improve cognitive function, reduce anxiety and depression-like behavior, and to reduce the severity of motor symptoms in Parkinson's disease models.
Avantages Et Limitations Des Expériences En Laboratoire
MPEP has several advantages as a research tool. It is highly selective for N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide and does not affect other glutamate receptors. It is also relatively stable and can be administered orally or intraperitoneally. However, MPEP has some limitations as well. It has a relatively short half-life and can be rapidly metabolized in vivo. It also has poor solubility in water, which can limit its use in certain experimental paradigms.
Orientations Futures
There are several future directions for MPEP research. One area of interest is the potential therapeutic effects of MPEP in various neurological disorders. Further studies are needed to elucidate the underlying mechanisms of action and to optimize the dosing and administration of MPEP. Another area of interest is the development of novel N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide antagonists with improved pharmacokinetic properties and selectivity. Finally, MPEP can be used as a research tool to study the role of N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide in various physiological and pathological processes in the central nervous system.
Méthodes De Synthèse
MPEP can be synthesized using a multi-step reaction process. The starting material for the synthesis is 4-methoxybenzene sulfonamide, which undergoes a series of reactions to form the final product. The detailed synthesis method is beyond the scope of this paper, but it can be found in various research articles.
Applications De Recherche Scientifique
MPEP has been widely used in neuroscience research to study the role of N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide in various physiological and pathological conditions. It has been shown to have potential therapeutic effects in several neurological disorders, including Parkinson's disease, Alzheimer's disease, fragile X syndrome, and addiction. MPEP has also been used to investigate the role of N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide in learning and memory, anxiety, depression, and pain perception.
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-23-15-7-9-16(10-8-15)24(21,22)19(13-17(18)20)12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOOMOFYRBAOAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S*,5R*)-6-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5617108.png)
![3-[(2-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5617113.png)
![N-benzyl-N,7-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B5617120.png)

![N-{4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]phenyl}acetamide](/img/structure/B5617148.png)
![[3-allyl-1-(6-cyclopropyl-4-pyrimidinyl)-3-piperidinyl]methanol](/img/structure/B5617154.png)
![3-(1,3-benzodioxol-5-yl)-3-phenyl-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5617161.png)
![N-{[3-(4-fluorophenyl)isoxazol-5-yl]methyl}-2-methyl-5-(methylsulfonyl)pyrimidin-4-amine](/img/structure/B5617164.png)
![2-[5-(1,3-benzodioxol-5-yl)-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-1-yl]-6-methylpyridine](/img/structure/B5617175.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5617191.png)
![6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5617198.png)

![3-[(dimethylamino)methyl]-6-methoxy-2-phenyl-4-quinolinol](/img/structure/B5617210.png)